5-tert-Butylpyrogallol

Vue d'ensemble

Description

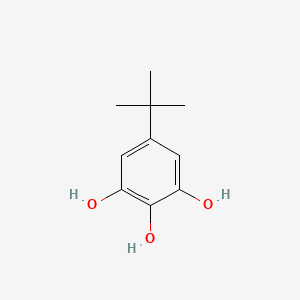

5-tert-Butylpyrogallol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.2164 . It is a derivative of pyrogallol, featuring a tert-butyl group at the 5-position of the benzene ring. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Méthodes De Préparation

5-tert-Butylpyrogallol can be synthesized from 2,6-dimethoxy-4-tert-butylphenol . The synthetic route involves the demethylation of the methoxy groups to yield the hydroxyl groups characteristic of pyrogallol derivatives. The reaction conditions typically include the use of strong acids or bases to facilitate the demethylation process.

Analyse Des Réactions Chimiques

5-tert-Butylpyrogallol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert quinones back to the original phenolic compound. Reducing agents such as sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups. Reagents such as halogens and nitrating agents are used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

5-tert-Butylpyrogallol has a wide range of applications in scientific research:

Chemistry: It is used as an antioxidant in various chemical reactions to prevent the oxidation of sensitive compounds.

Biology: The compound’s antioxidant properties make it useful in biological studies, particularly in the protection of cells and tissues from oxidative stress.

Medicine: Research has explored its potential use in preventing oxidative damage in medical applications, such as in the development of pharmaceuticals.

Industry: It is used as an additive in biodiesel to improve oxidation stability.

Mécanisme D'action

The antioxidant effect of 5-tert-Butylpyrogallol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of a stable phenoxyl radical, which is less reactive and does not propagate the chain reaction of lipid peroxidation. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage to biological molecules.

Comparaison Avec Des Composés Similaires

5-tert-Butylpyrogallol is compared with other similar compounds such as pyrogallol, gallic acid, and myricetin . These compounds also possess antioxidant properties, but this compound is unique due to the presence of the tert-butyl group, which enhances its stability and solubility in non-polar solvents. This makes it particularly effective as an antioxidant in biodiesel and other industrial applications.

Similar Compounds

- Pyrogallol

- Gallic acid

- Myricetin

- Gallocatechin

Activité Biologique

5-tert-Butylpyrogallol (5-TBPG) is a phenolic compound known for its significant antioxidant properties. This article delves into its biological activities, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its efficacy.

This compound is characterized by the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 20481-17-8

- Molecular Weight : 182.22 g/mol

Antioxidant Activity

5-TBPG exhibits potent antioxidant activity, primarily through the scavenging of free radicals. This property is crucial for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The antioxidant mechanism involves:

- Hydrogen Atom Transfer (HAT) : 5-TBPG donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

- Bond Dissociation Energy (BDE) : The BDE of 5-TBPG is measured at approximately 66.6 kcal/mol, indicating a strong capacity to donate hydrogen compared to other antioxidants like tocopherols and gallic acid .

Comparative Antioxidant Efficacy

The following table summarizes the BDE values of various antioxidants compared to this compound:

| Compound | BDE (kcal/mol) |

|---|---|

| This compound | 66.6 |

| Gallic Acid | 70.2 |

| Myricetin | 67.4 |

| α-Tocopherol | 66.5 |

| Propyl Gallate | 69.6 |

This comparison illustrates that 5-TBPG has a lower BDE than several common antioxidants, highlighting its effective radical-scavenging ability .

Case Studies and Research Findings

- Inhibition of Lipid Peroxidation : A study demonstrated that 5-TBPG effectively inhibited lipid peroxidation in linseed oil, showcasing its potential application in food preservation and as a dietary supplement .

- Cellular Protection : Research indicates that treatment with 5-TBPG reduces oxidative stress markers in human cell lines exposed to harmful agents, suggesting its therapeutic potential in mitigating oxidative damage in vivo.

- Comparative Studies : In comparative studies involving various phenolic compounds, 5-TBPG consistently showed superior performance in scavenging free radicals compared to structurally similar compounds like pyrogallol and catechol .

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are essential for its application in pharmaceuticals and food products. Current data indicate low toxicity levels; however, further studies are warranted to establish comprehensive safety profiles.

Propriétés

IUPAC Name |

5-tert-butylbenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNISNCKPIVZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344522 | |

| Record name | 5-tert-Butylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20481-17-8 | |

| Record name | 5-tert-Butylpyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.